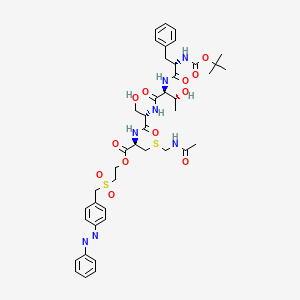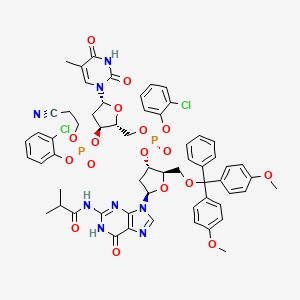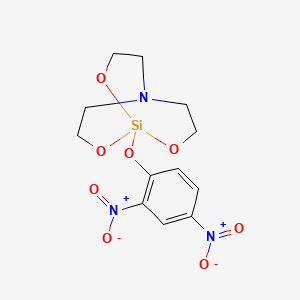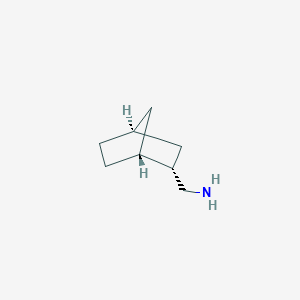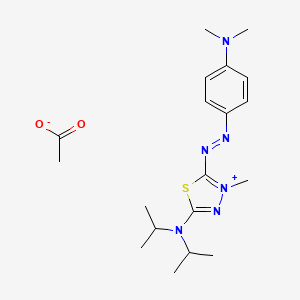
Paltusotine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paltusotine hydrochloride is a selective somatostatin receptor type 2 (SST2) agonist. It is currently under development for the treatment of acromegaly and certain neuroendocrine tumors. This small molecule is delivered orally and has shown promise in clinical trials for its efficacy and safety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of paltusotine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of paltusotine .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the optimization of reaction conditions to maximize yield and purity. This would involve the use of specialized equipment and techniques to ensure the consistent production of high-quality this compound .
化学反応の分析
Types of Reactions
Paltusotine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of paltusotine, which may have different pharmacological properties .
科学的研究の応用
Paltusotine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of somatostatin receptor agonists.
Biology: Investigated for its effects on somatostatin receptors and related signaling pathways.
Medicine: Under development for the treatment of acromegaly and neuroendocrine tumors.
作用機序
Paltusotine hydrochloride exerts its effects by selectively binding to somatostatin receptor type 2 (SST2). This binding inhibits the release of growth hormone and insulin-like growth factor 1, which are involved in the pathophysiology of acromegaly and certain neuroendocrine tumors. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the reduction of cyclic adenosine monophosphate levels .
類似化合物との比較
Similar Compounds
Octreotide: A somatostatin analog used for similar indications but requires injection.
Lanreotide: Another injectable somatostatin analog with a similar mechanism of action.
Pasireotide: A broader somatostatin receptor agonist that targets multiple receptor subtypes.
Uniqueness of Paltusotine Hydrochloride
This compound is unique in its oral bioavailability, which offers a significant advantage over injectable somatostatin analogs. This oral administration improves patient compliance and quality of life by eliminating the need for frequent injections .
特性
CAS番号 |
2361216-83-1 |
|---|---|
分子式 |
C27H23ClF2N4O |
分子量 |
492.9 g/mol |
IUPAC名 |
3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C27H22F2N4O.ClH/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33;/h1-5,10-13,15,21,34H,6-9,31H2;1H |
InChIキー |
BPVXAUKYSITSMT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


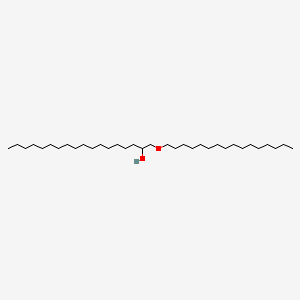
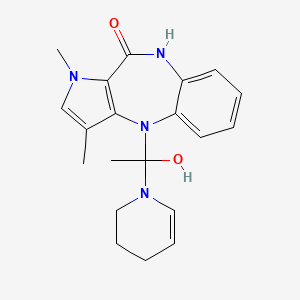

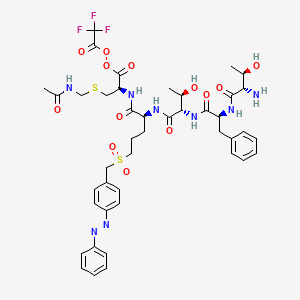
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
